SQ22536

cAMP signaling CREB activation GPCR downstream assays

SQ22536 is a cell-permeable, non-aggregatory adenylyl cyclase inhibitor (IC50 1.4 μM) validated for human platelet, neuronal (NS-1), and in vivo diabetic nephropathy models. Unlike ddAd, it inhibits the neuritogenic cAMP sensor (NCS) for complete cAMP signaling blockade; unlike MDL-12,330A, it avoids KV channel off-target effects on insulin secretion. Its unique pharmacology ensures clean, interpretable results in cAMP-dependent studies. Choose SQ22536 for experiments demanding cell permeability, AC5>AC6 isoform selectivity, and NCS co-inhibition.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
CAS No. 17318-31-9
Cat. No. B1682468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ22536
CAS17318-31-9
SynonymsSQ-22536;  SQ22536;  SQ 22536;  SQ-22,536;  SQ22,536;  SQ 22,536. NSC 53339;  NSC 53339;  NSC-53339;  NSC53339; 
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1CC(OC1)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C9H11N5O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2,(H2,10,11,12)
InChIKeyUKHMZCMKHPHFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SQ22536 (CAS 17318-31-9) Procurement Guide: Adenylate Cyclase Inhibitor for cAMP Signaling Research


SQ22536, chemically defined as 9-(tetrahydro-2-furyl)adenine (9-THF-Ade), is a cell-permeable small-molecule inhibitor of adenylyl cyclase (AC) [1]. As a P-site inhibitor, it competes at the catalytic site of AC enzymes to suppress the conversion of ATP to cyclic AMP (cAMP) [2]. Widely utilized as a pharmacological tool to interrogate cAMP-dependent signaling pathways, SQ22536 exhibits baseline inhibitory potency with an IC50 of approximately 1.4 μM in intact human platelet assays against PGE1-stimulated cAMP accumulation [3], and 20 μM in detergent-dispersed rat brain membrane preparations . Its ability to penetrate intact cells distinguishes it from earlier-generation AC inhibitors and underpins its utility in both in vitro and in vivo experimental systems [4].

Why SQ22536 Cannot Be Replaced by Other Adenylyl Cyclase Inhibitors: Critical Differentiation Evidence


Adenylyl cyclase inhibitors are not functionally interchangeable. SQ22536 demonstrates a unique combination of cell permeability, isoform inhibition profile, and off-target activity that distinguishes it from commonly used alternatives such as 2′,5′-dideoxyadenosine (ddAd), MDL-12,330A, and NKY80 [1]. Critically, SQ22536 inhibits the neuritogenic cAMP sensor (NCS)—an off-target activity absent in ddAd—which fundamentally alters the interpretation of cAMP pathway experiments in neuronal models [2]. Furthermore, SQ22536 exhibits a >180-fold potency differential between AC5 (IC50 = 2 μM) and AC6 (IC50 = 360 μM), whereas compounds like NKY80 lack adequate isoform selectivity for AC5-specific functional studies [3]. Substituting SQ22536 with MDL-12,330A introduces confounding KV channel blockade that independently alters insulin secretion and cellular excitability [4]. These compound-specific pharmacological signatures mandate careful selection based on experimental context, not generic class membership.

SQ22536 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Alternative AC Inhibitors


Superior Potency vs. ddAd in Forskolin-Stimulated CRE Reporter Assays (HEK293 Cells)

In a direct comparative study evaluating the three most commonly used AC inhibitors in HEK293 cells expressing a cAMP response element (CRE) reporter gene, SQ22536 demonstrated substantially greater potency than 2′,5′-dideoxyadenosine (ddAd) in inhibiting forskolin-stimulated CRE activation [1]. This 6.6-fold potency advantage translates to lower required working concentrations, reduced off-target risk at equivalent efficacy, and conservation of compound inventory in high-throughput screening campaigns.

cAMP signaling CREB activation GPCR downstream assays

Marked AC5 vs. AC6 Isoform Potency Differential: A Critical Consideration for Isoform-Specific Studies

SQ22536 exhibits a striking 180-fold difference in potency between recombinant AC5 and AC6 isoforms, with IC50 values of 2 μM and 360 μM respectively [1]. This isoform discrimination profile is distinct from NKY80, which lacks adequate selectivity for AC5 and fails to serve as a suitable tool for AC5-specific functional studies [2]. However, the selectivity is only modest (~4-40 fold over AC1 and AC2), indicating that SQ22536 should not be considered an AC5-selective agent [3].

AC isoform selectivity recombinant enzyme assays cardiovascular pharmacology

Unique Off-Target Inhibition of Neuritogenic cAMP Sensor (NCS) Absent in ddAd

A pivotal mechanistic study revealed that SQ22536, but not ddAd, inhibits ERK phosphorylation and neuritogenesis induced by cAMP analogs 8-Br-cAMP and 8-CPT-cAMP in Neuroscreen-1 (NS-1) cells, indicating off-target inhibition of the neuritogenic cAMP sensor (NCS) beyond AC blockade [1]. Critically, SQ22536 does not inhibit PKA-mediated CREB phosphorylation or Epac-mediated Rap1 activation downstream of these cAMP analogs, demonstrating that the off-target action is specific to the NCS-ERK-neuritogenesis pathway [2].

neuronal differentiation ERK signaling off-target pharmacology

Lack of Effect on Insulin Secretion vs. MDL-12,330A Despite Comparable cAMP Reduction

In rat pancreatic islets, MDL-12,330A (10 μM) potentiated insulin secretion to 1.7 times of control in the presence of 8.3 mM glucose, whereas SQ22536 at the same concentration did not show any significant effect on insulin secretion [1]. Both compounds produced similar reductions in intracellular cAMP levels, confirming that the differential effect on insulin secretion arises from MDL-12,330A's off-target KV channel blockade, not from AC inhibition [2].

pancreatic beta-cell physiology insulin secretion KV channel pharmacology

Functional Reversal of cAMP-Mediated Platelet Inhibition: Quantitative Attenuation Data

In human platelet functional assays, SQ22536 (250 μM) attenuated the inhibitory effect of adenosine against ADP-induced platelet aggregation from 8±5% to 57±5% (p<0.001), representing a near-complete reversal of adenosine's anti-aggregatory activity [1]. Concurrently, SQ22536 reduced adenosine-stimulated intraplatelet cAMP accumulation from 29±2 to 9±1 pmol/10⁸ platelets (p<0.05) [2]. Importantly, SQ22536 alone does not induce platelet aggregation or potentiate aggregation in response to subthreshold agonists, confirming that its effects are specific to cAMP-dependent inhibitory pathways [3].

platelet aggregation cAMP signaling hemostasis pharmacology

In Vivo Functional Validation: Abolition of Liraglutide-Mediated Renoprotection in Diabetic Mice

In KK/Ta-Akita diabetic mice, co-administration of SQ22536 completely eliminated the renal protective effects of liraglutide, a GLP-1 receptor agonist . The amelioration of glomerular histopathological damage observed with liraglutide treatment alone was abolished in mice receiving the combination of liraglutide plus SQ22536, and renal cAMP levels failed to increase [1]. This in vivo validation confirms that SQ22536 effectively blocks cAMP-dependent signaling in a whole-animal disease model.

in vivo pharmacology GLP-1 receptor signaling diabetic nephropathy

SQ22536 Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Validation of cAMP-Dependent Platelet Aggregation Inhibition in Human Primary Cells

SQ22536 is the preferred AC inhibitor for human platelet studies requiring cell-permeable, non-aggregatory AC blockade. At 250 μM, it quantitatively reverses adenosine-mediated inhibition of ADP-induced aggregation (8±5% to 57±5%; p<0.001) and reduces cAMP accumulation from 29±2 to 9±1 pmol/10⁸ platelets (p<0.05) [1]. Unlike ddAd, which shows more pronounced effects on PGE1-mediated inhibition, SQ22536 provides balanced functional reversal without intrinsic pro-aggregatory activity [2].

Neuronal Differentiation Studies Requiring Control for NCS-Mediated ERK Signaling

In Neuroscreen-1 (NS-1) cell models of neuritogenesis, SQ22536 uniquely inhibits both AC activity and the neuritogenic cAMP sensor (NCS), whereas ddAd inhibits only AC [1]. This differential pharmacology makes SQ22536 essential for studies aiming to block cAMP signaling at both the AC and NCS levels simultaneously, but contraindicates its use as a clean AC inhibitor when NCS-mediated pathways are the focus. Pairing SQ22536 with ddAd enables dissection of AC-dependent vs. NCS-dependent cAMP signaling branches [2].

In Vivo Pharmacodynamic Studies of GLP-1 Receptor Agonist Renoprotection

SQ22536 is validated for in vivo use in diabetic nephropathy models, where it abolishes liraglutide's renoprotective effects in KK/Ta-Akita mice, confirming cAMP-dependent mechanism of action [1]. This model provides a robust platform for testing hypotheses regarding cAMP signaling in renal protection and for evaluating novel GLP-1 receptor agonists or downstream effectors [2].

Pancreatic Beta-Cell cAMP Signaling Studies Requiring Clean AC Inhibition

For studies of cAMP-dependent regulation of insulin secretion, SQ22536 (10 μM) is the appropriate AC inhibitor selection because it reduces cAMP without affecting insulin secretion, unlike MDL-12,330A, which potentiates insulin secretion 1.7-fold via off-target KV channel blockade [1]. This clean pharmacological profile ensures that observed effects can be confidently attributed to AC/cAMP pathway inhibition rather than confounding ion channel modulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SQ22536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.